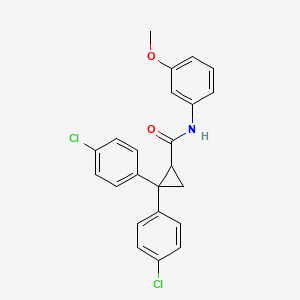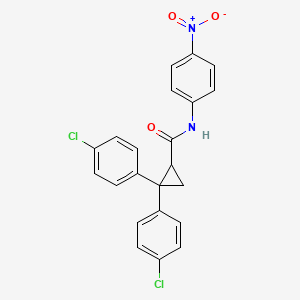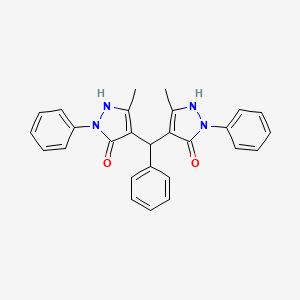![molecular formula C25H24ClN3O4S B4016902 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4016902.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to N2-[(4-chlorophenyl)sulfonyl]-N2-phenyl-N1-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide, involves multiple steps, typically starting from phenols and undergoing reactions such as sulfonation and amidation. For instance, acid-catalyzed reactions of sulfonamide precursors with phenols under mild conditions have been demonstrated as a method for synthesizing pyrrolidine-1-sulfonylarene derivatives, showcasing the versatility and reactivity of the sulfonamide group in synthetic chemistry (Smolobochkin et al., 2017).
Molecular Structure Analysis
X-ray crystallography and other structural analysis techniques have been extensively used to determine the molecular structures of sulfonamide compounds. These studies reveal important aspects of their molecular geometry, bonding, and potential interaction sites critical for their biological activity. For example, investigations into similar sulfonamide derivatives have elucidated their crystalline structures, providing insights into the molecular conformations that may influence their pharmacological properties (Messimeri et al., 2002).
Chemical Reactions and Properties
Sulfonamides like N2-[(4-chlorophenyl)sulfonyl]-N2-phenyl-N1-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide undergo various chemical reactions, highlighting their reactivity and potential for diverse chemical modifications. These reactions include nucleophilic substitutions and coupling reactions that are fundamental in the synthesis and functionalization of sulfonamide-based compounds. Such chemical versatility is crucial for the development of derivatives with enhanced biological activities or specific properties (Gazizov et al., 2017).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystallinity, are essential for their formulation and therapeutic application. Studies focusing on the solubility of similar compounds in various solvents provide valuable data for understanding their behavior in biological systems and for the design of drug delivery systems. For instance, the solubility of related compounds in different solvents has been measured, offering insights into their formulation potential (Shakeel et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, stability, and interaction with enzymes or receptors, underpin the therapeutic potential of sulfonamide compounds. For example, studies on the anti-HIV-1 activity of sulfonamide derivatives highlight the importance of specific structural features for their biological efficacy. The presence of a 2-sulfonyl-4-chloroanilino moiety has been identified as a critical pharmacophore for the activity against HIV-1, demonstrating how chemical properties directly relate to biological outcomes (Artico et al., 1996).
properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S/c26-19-12-14-21(15-13-19)34(32,33)29(20-8-2-1-3-9-20)18-24(30)27-23-11-5-4-10-22(23)25(31)28-16-6-7-17-28/h1-5,8-15H,6-7,16-18H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUTUPKZDJIGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4016819.png)
![ethyl 4-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4016831.png)
![1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016844.png)
![N~1~-cyclohexyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide](/img/structure/B4016852.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4016858.png)
![(2-fluoro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4016862.png)




![N-(4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4016890.png)
![5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide](/img/structure/B4016896.png)
![2-[benzyl(methyl)amino]ethyl 4-methylbenzoate hydrochloride](/img/structure/B4016898.png)
